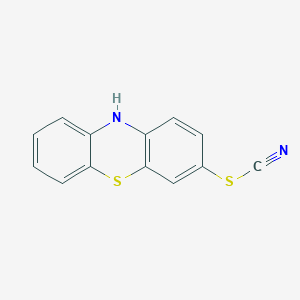
10H-Phenothiazin-3-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazin-3-yl thiocyanate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a thiocyanate group attached to the phenothiazine core, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazin-3-yl thiocyanate typically involves the reaction of 10H-phenothiazine with thiocyanate reagents. One common method is the nucleophilic substitution reaction where 10H-phenothiazine is treated with thiocyanogen or thiocyanate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing waste and energy consumption while maximizing the production rate .
Chemical Reactions Analysis
Types of Reactions: 10H-Phenothiazin-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups such as thiols or amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10H-Phenothiazin-3-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10H-phenothiazin-3-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate group can participate in nucleophilic and electrophilic interactions, leading to the modulation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-Phenothiazin-3-yl Methylene: A derivative with different functional groups attached to the phenothiazine core.
10H-Phenothiazin-3-yl Malononitrile: Another derivative used in dye-sensitized solar cells and other applications
Uniqueness: 10H-Phenothiazin-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
31816-98-5 |
|---|---|
Molecular Formula |
C13H8N2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
10H-phenothiazin-3-yl thiocyanate |
InChI |
InChI=1S/C13H8N2S2/c14-8-16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15-11/h1-7,15H |
InChI Key |
PEVHEVWTZJPNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


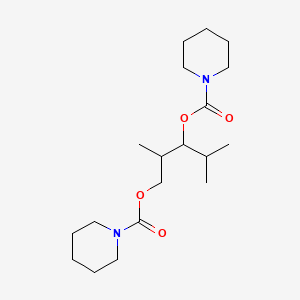
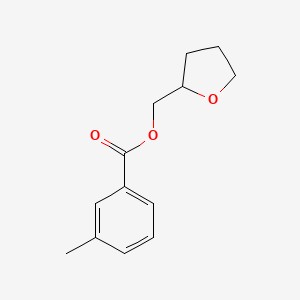
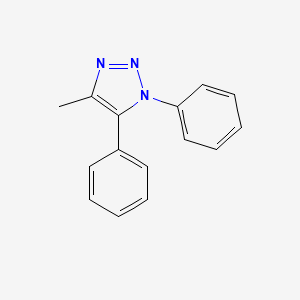
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
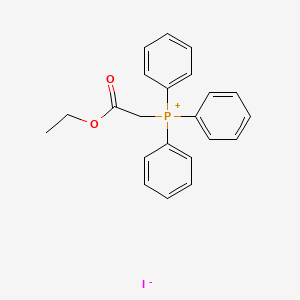
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
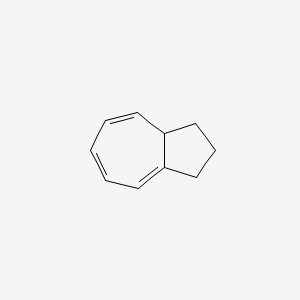

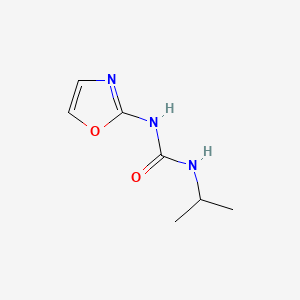
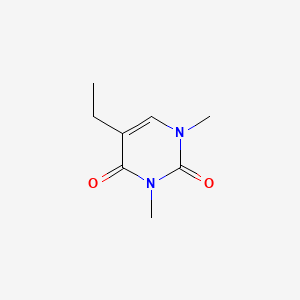
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

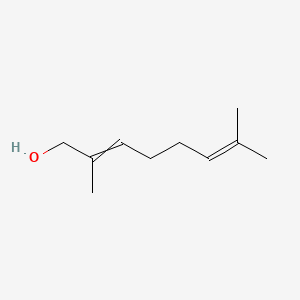
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
